Cas no 57800-65-4 (3-Methoxy-2'-methylbenzophenone)

3-Methoxy-2'-methylbenzophenone is a substituted benzophenone derivative characterized by its methoxy and methyl functional groups at the 3- and 2'-positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features contribute to enhanced reactivity and selectivity in coupling reactions, making it valuable for constructing complex molecular frameworks. The methoxy group improves solubility in polar solvents, while the methyl substitution influences steric and electronic properties, aiding in regioselective transformations. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined structure allows for precise modifications in target-oriented synthesis.
3-Methoxy-2'-methylbenzophenone structure
57800-65-4 structure
Product Name:3-Methoxy-2'-methylbenzophenone
CAS No:57800-65-4
MF:C15H14O2
MW:226.270464420319
CID:1606710
PubChem ID:21571928
Update Time:2025-06-26

3-Methoxy-2'-methylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • (3-methoxyphenyl)(2-methylphenyl)methanone
    • (3-methoxyphenyl)-(2-methylphenyl)methanone
    • 3-METHOXY-2'-METHYLBENZOPHENONE
    • 2-Methyl-3'-methoxybenzophenon
    • 2'-methyl-3-methoxybenzophenone
    • MFCD01311556
    • 57800-65-4
    • AKOS005911495
    • DB-294404
    • DTXSID30615929
    • 3-Methoxy-2'-methylbenzophenone
    • MDL: MFCD01311556
    • Inchi: 1S/C15H14O2/c1-11-6-3-4-9-14(11)15(16)12-7-5-8-13(10-12)17-2/h3-10H,1-2H3
    • InChI Key: GPCRPXYMNLWATE-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)C(C1C=CC=CC=1C)=O

Computed Properties

  • Exact Mass: 226.09900
  • Monoisotopic Mass: 226.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 3.23460

3-Methoxy-2'-methylbenzophenone Customs Data

  • HS CODE:2914509090
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-Methoxy-2'-methylbenzophenone Pricemore >>

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Additional information on 3-Methoxy-2'-methylbenzophenone

Comprehensive Overview of 3-Methoxy-2'-methylbenzophenone (CAS No. 57800-65-4): Properties, Applications, and Industry Insights

3-Methoxy-2'-methylbenzophenone (CAS No. 57800-65-4) is a specialized organic compound belonging to the benzophenone family, renowned for its unique chemical structure and versatile applications. With the growing demand for high-performance intermediates in pharmaceuticals, agrochemicals, and material science, this compound has garnered significant attention. Its molecular formula, C15H14O2, features a methoxy group at the 3-position and a methyl group at the 2'-position of the benzophenone backbone, contributing to its distinct reactivity and solubility profile.

In recent years, the surge in research on UV absorbers and photoinitiators has spotlighted derivatives like 3-Methoxy-2'-methylbenzophenone. Industry experts frequently search for "benzophenone derivatives uses" or "methoxy-substituted benzophenone synthesis," reflecting its relevance in advanced material design. This compound's ability to absorb UV light efficiently makes it a candidate for sunscreen formulations and polymer stabilization, aligning with the global push for sustainable and durable materials.

The synthesis of 3-Methoxy-2'-methylbenzophenone typically involves Friedel-Crafts acylation or cross-coupling reactions, with yields optimized through modern catalytic methods. Researchers exploring "green chemistry approaches for benzophenones" will find this compound's production adaptable to eco-friendly protocols, such as solvent-free reactions or biocatalysis. Its melting point (∼45–50°C) and solubility in organic solvents like ethanol and acetone further enhance its utility in lab-scale and industrial processes.

Beyond its chemical properties, 3-Methoxy-2'-methylbenzophenone is pivotal in pharmaceutical intermediates, particularly in synthesizing chiral ligands and bioactive molecules. Queries like "benzophenone in drug development" highlight its role in creating scaffolds for antimicrobial or anti-inflammatory agents. Regulatory-compliant manufacturers emphasize its purity (≥98% by HPLC), ensuring compatibility with stringent Good Manufacturing Practices (GMP) standards.

From an SEO perspective, integrating keywords such as "buy 3-Methoxy-2'-methylbenzophenone," "CAS 57800-65-4 suppliers," and "custom synthesis benzophenone derivatives" can drive targeted traffic. The compound's alignment with trends like "sustainable UV filters" and "high-precision organic synthesis" ensures its continued relevance in scientific and industrial discourse. As innovation accelerates, 3-Methoxy-2'-methylbenzophenone remains a cornerstone for breakthroughs in functional materials and life sciences.

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